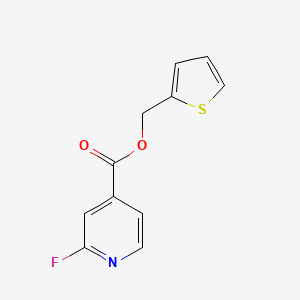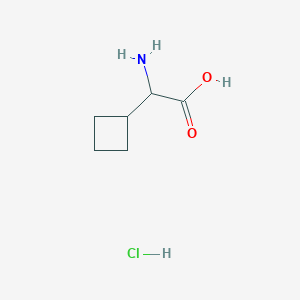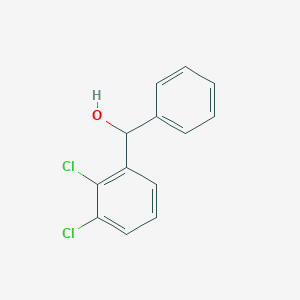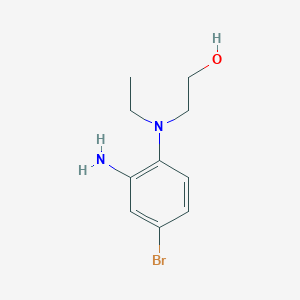![molecular formula C14H21BrClNO B1441759 Chlorhydrate de 3-[(4-bromo-2-propylphénoxy)méthyl]pyrrolidine CAS No. 1219956-85-0](/img/structure/B1441759.png)
Chlorhydrate de 3-[(4-bromo-2-propylphénoxy)méthyl]pyrrolidine
Vue d'ensemble
Description
3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride is a heterocyclic organic compound with the molecular formula C14H21BrClNO. It is used for pharmaceutical testing . The CAS number is 1219956-85-0 .
Synthesis Analysis
The synthesis of pyrrolidines, the core structure of the compound, can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst , and an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .Molecular Structure Analysis
The molecular structure of 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride is characterized by a pyrrolidine ring attached to a bromo-propylphenoxy group. The molecular weight is 334.68 g/mol.Chemical Reactions Analysis
The chemical reactions involving pyrrolidines are diverse. For instance, a nickel catalyst and benzaldehyde can enable C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . Also, the combination of B2pin2 and KOtBu enables a chemoselective, metal-free reduction of aromatic nitro compounds to the corresponding amines in very good yields in isopropanol .Applications De Recherche Scientifique
Chimie médicinale : Dérivés de la pyrrolidine comme agents thérapeutiques
La pyrrolidine, un hétérocycle à cinq chaînons contenant de l'azote, est un échafaudage courant en chimie médicinale en raison de sa polyvalence et de sa présence dans de nombreux composés biologiquement actifs . Le composé en question peut être utilisé pour synthétiser de nouveaux dérivés ayant des applications thérapeutiques potentielles. Par exemple, des modifications apportées au cycle pyrrolidine peuvent conduire à des composés ayant des activités biologiques variées, notamment des propriétés antibactériennes, antifongiques et anticancéreuses .
Pharmacologie : Conception et développement de médicaments
En pharmacologie, le cycle pyrrolidine est souvent incorporé dans les candidats médicaments pour ses propriétés pharmacophores. Il a été démontré que différents stéréoisomères des dérivés de la pyrrolidine peuvent se lier aux protéines énantiosélectives, ce qui conduit à des profils biologiques divers, ce qui est crucial dans la conception de nouveaux médicaments ayant une sélectivité cible spécifique .
Biochimie : Études d'inhibition enzymatique
Les caractéristiques structurales des dérivés de la pyrrolidine les rendent appropriés pour étudier l'inhibition enzymatique. En attachant divers substituants au noyau pyrrolidine, les chercheurs peuvent étudier l'influence des facteurs stériques sur l'activité biologique et développer des inhibiteurs pour les enzymes qui sont des cibles thérapeutiques dans les maladies .
Chimie organique : Synthèse de molécules bioactives
En chimie organique, “Chlorhydrate de 3-[(4-bromo-2-propylphénoxy)méthyl]pyrrolidine” peut servir d'intermédiaire dans la synthèse de molécules bioactives complexes. Les groupes bromo et propylphénoxy offrent des points de fonctionnalisation pour des réactions chimiques supplémentaires, permettant la création d'un éventail diversifié de composés .
Génie chimique : Développement de procédés
Ce composé peut être utilisé en génie chimique pour développer des procédés de synthèse à grande échelle de dérivés de la pyrrolidine. Sa stabilité et sa réactivité en font une matière première précieuse pour la production de produits pharmaceutiques et d'autres produits chimiques .
Science des matériaux : Synthèse de matériaux avancés
En science des matériaux, la structure moléculaire du composé pourrait être explorée pour le développement de matériaux avancés ayant des propriétés spécifiques. Par exemple, son incorporation dans des polymères ou des revêtements pourrait améliorer les performances des matériaux en raison des caractéristiques uniques du cycle pyrrolidine .
Analyse Biochimique
Biochemical Properties
3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrrolidine derivatives, including 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride, have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine-functionalized nucleoside analogs have been shown to inhibit viral reverse transcriptases and mammalian DNA polymerases, which are essential for antiviral and anticancer therapies . These effects highlight the compound’s potential in regulating cellular activities and treating diseases.
Temporal Effects in Laboratory Settings
The temporal effects of 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride in laboratory settings are essential for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that pyrrolidine alkaloids, including this compound, exhibit significant biological activities over time, such as antioxidant and anti-inflammatory effects . These findings are crucial for developing effective therapeutic strategies.
Dosage Effects in Animal Models
The effects of 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride vary with different dosages in animal models. Research indicates that pyrrolidine derivatives can exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding these dosage-dependent effects is vital for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Pyrrolidine alkaloids have been shown to possess diverse pharmacological activities, including effects on metabolic pathways related to antioxidant and anti-inflammatory responses . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation . These interactions determine the compound’s effectiveness in reaching its target sites and exerting its therapeutic effects.
Subcellular Localization
The subcellular localization of 3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution helps elucidate its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-[(4-bromo-2-propylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-2-3-12-8-13(15)4-5-14(12)17-10-11-6-7-16-9-11;/h4-5,8,11,16H,2-3,6-7,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFUDWLYDLKETR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Fluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1441677.png)



![3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441685.png)

![Ethyl 3-amino-4-[butyl(methyl)amino]benzoate](/img/structure/B1441688.png)



![3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441692.png)
![2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441694.png)
![3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441696.png)

